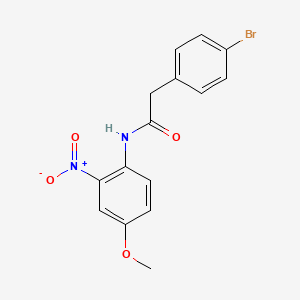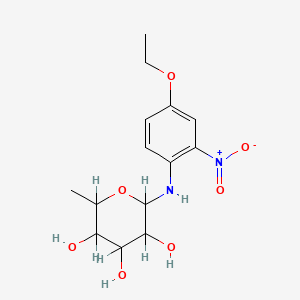![molecular formula C27H35N3O3 B5215516 3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used recreationally for its stimulant effects. However, BZP has also been studied for its potential medical applications, particularly in the treatment of various neurological disorders. In
科学研究应用
BZP has been studied for its potential medical applications, particularly in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. BZP has been shown to have dopaminergic and serotonergic properties, which are important neurotransmitters involved in the regulation of mood, cognition, and behavior. BZP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
作用机制
BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also blocks the reuptake of these neurotransmitters, leading to their prolonged activity in the brain. BZP also acts as an agonist at serotonin receptors, leading to increased activation of these receptors. The exact mechanism of action of BZP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects
BZP has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. However, BZP can also cause adverse effects such as anxiety, agitation, and insomnia. Long-term use of BZP has been associated with neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
BZP has several advantages for lab experiments, including its well-established synthesis method, its potent and selective pharmacological effects, and its ability to modulate various neurotransmitter systems in the brain. However, BZP also has several limitations, including its potential for abuse and its adverse effects on cognitive function and neurotoxicity.
未来方向
There are several future directions for the study of BZP. One direction is to further explore its potential medical applications, particularly in the treatment of neurological disorders. Another direction is to investigate the mechanisms underlying its pharmacological effects, particularly its modulation of neurotransmitter systems in the brain. Additionally, further research is needed to understand the long-term effects of BZP on cognitive function and neurotoxicity, as well as its potential for abuse and addiction.
Conclusion
In conclusion, BZP is a synthetic compound that has been studied for its potential medical applications, particularly in the treatment of various neurological disorders. BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain, and it has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanisms underlying its pharmacological effects and its potential for abuse and addiction.
合成方法
BZP can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride, followed by the reaction with 4-(hexyloxy)benzaldehyde, and then with succinic anhydride. The final product is obtained through purification and crystallization. This synthesis method has been extensively studied and optimized, and has been shown to yield high-quality BZP with good purity and yield.
属性
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3/c1-2-3-4-8-19-33-24-13-11-23(12-14-24)30-26(31)20-25(27(30)32)29-17-15-28(16-18-29)21-22-9-6-5-7-10-22/h5-7,9-14,25H,2-4,8,15-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJBHYOCJXJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5215438.png)


![3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)
![2-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5215460.png)
![[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5215487.png)
![N-(3-chlorophenyl)-4-[2-({[(3-chlorophenyl)amino]carbonyl}amino)ethyl]-1-piperazinecarboxamide](/img/structure/B5215489.png)
![3-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5215493.png)

![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)